Dibrompropamidine isetionate

Catalog No.
S597635
CAS No.
614-87-9
M.F
C19H24Br2N4O6S
M. Wt
596.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibrompropamidine isetionate

CAS Number

614-87-9

Product Name

Dibrompropamidine isetionate

IUPAC Name

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid

Molecular Formula

C19H24Br2N4O6S

Molecular Weight

596.3 g/mol

InChI

InChI=1S/C17H18Br2N4O2.C2H6O4S/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19;3-1-2-7(4,5)6/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23);3H,1-2H2,(H,4,5,6)

InChI Key

BZACJASHKPPTKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Synonyms

1,3-di(4-amidino-2-bromophenoxy)propane di-2-hydroxyethanesulfonate, Brolene, Brulidine, dibromopropamidine, dibromopropamidine isethionate, dibrompropamidine, dibrompropamidine hydrochloride, dibrompropamidine isethionate, dibrompropamidine isetionate, dibropropamidine isethionate

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O

Antimicrobial Activity:

Dibrompropamidine isetionate is primarily studied for its antimicrobial activity, meaning it has the potential to kill or inhibit the growth of microorganisms like bacteria, fungi, and viruses. Research has explored its effectiveness against various pathogens, including:

  • Bacteria

    Studies have shown Dibrompropamidine isetionate to be effective against a broad spectrum of gram-positive and gram-negative bacteria, including some strains resistant to other antibiotics. [Source: National Institutes of Health (.gov) ]

  • Fungi

    Research suggests Dibrompropamidine isetionate may possess antifungal properties against certain fungal species. [Source: Journal of Medical Microbiology, Volume 61, Issue 12, December 2012, Pages 1731-1736 ]

  • Viruses

    While preliminary research indicates some antiviral activity, further studies are needed to determine its effectiveness against specific viruses. [Source: International Journal of Antimicrobial Agents, Volume 43, Issue 4, April 2014, Pages 330-333 ]

Mechanism of Action:

The exact mechanism of Dibrompropamidine isetionate's antimicrobial activity is still under investigation. However, research suggests it may disrupt the cell membrane of microorganisms, leading to cell death. [Source: International Journal of Antimicrobial Agents, Volume 43, Issue 4, April 2014, Pages 330-333 ]

Other Potential Applications:

Beyond its antimicrobial properties, Dibrompropamidine isetionate is being explored for other potential applications in scientific research, including:

  • Wound healing

    Studies suggest it may promote wound healing and reduce inflammation. [Source: International Journal of Molecular Sciences, Vol 19, No 12, December 2018, Article 4021 ]

  • Cancer research

    Preliminary research suggests it may have anti-tumor properties. [Source: Oncology Reports, 2018 Oct;40(6):4061-4068. doi: 10.3892/or.2018.6782. ]

Dibrompropamidine isetionate is a chemical compound classified as an antiseptic and disinfectant, primarily used in ophthalmic preparations. It is a member of the aromatic diamidine group, which includes compounds known for their bacteriostatic properties—meaning they inhibit the growth and reproduction of bacteria rather than killing them outright. The compound is often utilized in eye drops and ointments for treating minor infections of the eye and eyelid, including conditions such as conjunctivitis and blepharitis. Commercially, it is marketed under brand names like Brolene and Golden Eye in the UK .

The chemical formula for dibrompropamidine isetionate is C21H30Br2N4O10S2C_{21}H_{30}Br_{2}N_{4}O_{10}S_{2}, and it features a complex structure that includes bromine atoms, which contribute to its antibacterial activity. As a white or nearly white crystalline powder, it is characterized by its solubility properties; it is freely soluble in water and glycerol but only sparingly soluble in ethanol .

Dibrompropamidine isethionate acts as a topical bactericidal agent. While the complete mechanism needs further investigation, research suggests it disrupts the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death [].

Dibrompropamidine isetionate primarily undergoes substitution reactions due to the presence of bromine atoms on its benzene rings. These reactions are significant because they can modify the compound's properties and enhance its biological activity. For instance, the bromine substituents can influence the compound's interaction with bacterial cell membranes, thereby affecting its antimicrobial efficacy .

The biological activity of dibrompropamidine isetionate is largely attributed to its mechanism as an antiseptic agent. It exhibits broad-spectrum antibacterial activity against various pathogens, including antibiotic-resistant strains of staphylococci. The compound works by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis, which prevents bacterial growth without directly killing the bacteria. This property makes it particularly effective in environments where organic matter is present, such as in infected tissues .

The synthesis of dibrompropamidine isetionate typically involves several steps, including the bromination of propamidine followed by the formation of the isetionate salt. The general synthetic route can be outlined as follows:

  • Bromination: Propamidine is treated with bromine to introduce bromine substituents on the aromatic rings.
  • Formation of Isetionate Salt: The resulting dibrompropamidine compound is then reacted with isethionic acid to form dibrompropamidine isetionate.

This method allows for the precise control of bromine substitution, which is crucial for optimizing the compound's biological activity .

Dibrompropamidine isetionate has several applications in medicine, particularly in ophthalmology:

  • Ophthalmic Preparations: It is used in eye drops and ointments to treat minor infections such as conjunctivitis and blepharitis.
  • Antiseptic Use: Its bacteriostatic properties make it suitable for use as a topical antiseptic in various dermatological conditions.
  • Research: The compound's unique properties are also explored in research settings for potential applications in developing new antibacterial agents .

Studies on dibrompropamidine isetionate have highlighted its interactions with various biological systems. Notably, it has been shown to maintain its antibacterial efficacy even in the presence of organic materials like pus or serum. This characteristic enhances its utility in clinical settings where such materials are common. Additionally, interaction studies have revealed that dibrompropamidine can synergize with other antimicrobial agents, potentially leading to more effective treatment regimens against resistant bacterial strains .

Dibrompropamidine isetionate shares structural similarities with several other compounds within the diamidine class. Below are some notable compounds for comparison:

Compound NameChemical FormulaKey Characteristics
Propamidine IsethionateC_{21}H_{30}N_{4}O_{10}SUsed for similar ophthalmic applications; less potent than dibrompropamidine .
PentamidineC_{23}H_{34}N_{4}OAntimicrobial agent used primarily against protozoan infections; broader spectrum but different application focus .
ButamidinesVariesA class of compounds with varying antibacterial properties; generally less specific than dibrompropidine .

Uniqueness of Dibrompropamidine Isethionate

Dibrompropamidine isetionate stands out due to its specific application as an ocular antiseptic with a unique mechanism that allows it to function effectively even in contaminated environments. Its dual action—both bacteriostatic and effective against resistant strains—makes it a valuable asset in treating eye infections compared to other similar compounds that may not retain efficacy under similar conditions .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

595.97628 g/mol

Monoisotopic Mass

593.97833 g/mol

Heavy Atom Count

32

Other CAS

614-87-9

Use Classification

Cosmetics -> Antimicrobial

Dates

Modify: 2023-08-15

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